molecular formula C7H8ClNO2 B146245 1-(Carboxymethyl)pyridinium chloride CAS No. 6266-23-5

1-(Carboxymethyl)pyridinium chloride

Cat. No.: B146245
CAS No.: 6266-23-5
M. Wt: 173.60 g/mol
InChI Key: FPMXPTIRDWHULR-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)pyridinium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents . This compound is known for its role as a catalyst in various organic synthesis reactions and has applications in multiple scientific fields.

Scientific Research Applications

1-(Carboxymethyl)pyridinium chloride has a wide range of applications in scientific research:

Safety and Hazards

When handling 1-(Carboxymethyl)pyridinium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

Mechanism of Action

Target of Action

1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.

Result of Action

The primary result of the action of this compound is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.

Action Environment

This compound is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .

Preparation Methods

1-(Carboxymethyl)pyridinium chloride is typically synthesized through the reaction of pyridine with formic acid. The reaction conditions can be adjusted based on the desired yield and purity of the product. Generally, the reaction is carried out at an appropriate temperature until completion, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Carboxymethyl)pyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

1-(Carboxymethyl)pyridinium chloride can be compared with other similar compounds, such as trimethylammonium chloride and other pyridinium salts. While these compounds share some common properties, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Carboxymethyl)pyridinium chloride involves the reaction of pyridine with chloroacetic acid to form 1-(Chloroacetyl)pyridinium chloride, which is then reacted with sodium hydroxide to form 1-(Carboxymethyl)pyridinium chloride.", "Starting Materials": ["Pyridine", "Chloroacetic acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Pyridine is reacted with chloroacetic acid in the presence of a catalyst to form 1-(Chloroacetyl)pyridinium chloride.", "Step 2: The resulting 1-(Chloroacetyl)pyridinium chloride is then reacted with sodium hydroxide to form 1-(Carboxymethyl)pyridinium chloride.", "Step 3: The product is then purified and isolated using standard laboratory techniques." ] }

CAS No.

6266-23-5

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetate;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H

InChI Key

FPMXPTIRDWHULR-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(=O)O.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)[O-].Cl

6266-23-5

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridine (4.0 g) in ethyl acetate (10 mL) was added chloroacetic acid (4.7 g) at room temperature, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, the precipitated solid was collected by filtration, and dried under reduced pressure to give 1-carboxymethyl pyridinium chloride (5.7 g). To a solution of the obtained compound (5.7 g) in toluene (300 mL) were added acrylonitrile (8.7 g), manganese dioxide (16.4 g) and triethylamine (4.0 g), and the mixture was stirred at 100° C. for 5 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (2.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-carboxymethyl pyridinium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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